LC-MB12

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

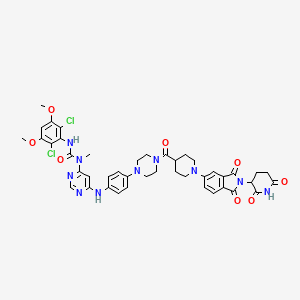

C43H44Cl2N10O8 |

|---|---|

Molecular Weight |

899.8 g/mol |

IUPAC Name |

3-(2,6-dichloro-3,5-dimethoxyphenyl)-1-[6-[4-[4-[1-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-5-yl]piperidine-4-carbonyl]piperazin-1-yl]anilino]pyrimidin-4-yl]-1-methylurea |

InChI |

InChI=1S/C43H44Cl2N10O8/c1-51(43(61)50-38-36(44)31(62-2)21-32(63-3)37(38)45)34-22-33(46-23-47-34)48-25-4-6-26(7-5-25)53-16-18-54(19-17-53)40(58)24-12-14-52(15-13-24)27-8-9-28-29(20-27)42(60)55(41(28)59)30-10-11-35(56)49-39(30)57/h4-9,20-24,30H,10-19H2,1-3H3,(H,50,61)(H,46,47,48)(H,49,56,57) |

InChI Key |

BUEXWHUMUYQITQ-UHFFFAOYSA-N |

Canonical SMILES |

CN(C1=NC=NC(=C1)NC2=CC=C(C=C2)N3CCN(CC3)C(=O)C4CCN(CC4)C5=CC6=C(C=C5)C(=O)N(C6=O)C7CCC(=O)NC7=O)C(=O)NC8=C(C(=CC(=C8Cl)OC)OC)Cl |

Origin of Product |

United States |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Mechanism of Action of LC-MB12

Introduction

This compound is an investigational, orally bioavailable small molecule that represents a novel therapeutic strategy for cancers driven by aberrant Fibroblast Growth Factor Receptor 2 (FGFR2) signaling, particularly gastric cancer.[1][2][3][4] It belongs to a class of drugs known as Proteolysis-Targeting Chimeras (PROTACs).[1][5] Unlike traditional kinase inhibitors that merely block the enzymatic activity of a target protein, PROTACs are designed to induce the selective degradation of the target protein, in this case, FGFR2.[1][5] This guide provides a detailed overview of the molecular mechanism of action of this compound, supported by preclinical data, experimental methodologies, and visual representations of the key pathways involved.

Core Mechanism of Action: Targeted Protein Degradation

This compound operates as a bifunctional molecule, tethering the FGFR2 protein to the E3 ubiquitin ligase machinery, thereby hijacking the cell's natural protein disposal system—the ubiquitin-proteasome system—to eliminate FGFR2.[5]

The structure of this compound consists of three key components:

-

A warhead that binds to FGFR2 : This is derived from infigratinib (BGJ398), a known pan-FGFR kinase inhibitor.[1][5]

-

A ligand that recruits an E3 ubiquitin ligase : this compound utilizes a ligand that binds to Cereblon (CRBN), a substrate receptor of the CRL4-CRBN E3 ubiquitin ligase complex.[2][5]

-

A chemical linker : This linker connects the FGFR2-binding moiety to the CRBN ligand, facilitating the formation of a ternary complex between FGFR2, this compound, and CRBN.[3][4]

The primary mechanism of action can be summarized in the following steps:

-

Ternary Complex Formation : this compound simultaneously binds to both FGFR2 and the CRBN E3 ligase, bringing them into close proximity to form a ternary complex (FGFR2–this compound–CRBN).

-

Ubiquitination : Within this complex, the E3 ligase facilitates the transfer of ubiquitin molecules from a ubiquitin-conjugating enzyme (E2) to lysine residues on the surface of the FGFR2 protein.

-

Proteasomal Degradation : The polyubiquitinated FGFR2 is then recognized and degraded by the 26S proteasome, a large protein complex responsible for degrading unneeded or damaged proteins.

-

Recycling : After degradation of FGFR2, this compound is released and can act catalytically to induce the degradation of additional FGFR2 molecules.

This degradation-based approach offers several advantages over traditional inhibition, including the potential to overcome resistance mechanisms associated with kinase domain mutations and to provide a more profound and sustained suppression of signaling pathways.[3]

Visualizing the PROTAC Mechanism of this compound

Caption: The PROTAC mechanism of this compound.

Selectivity Profile

A noteworthy characteristic of this compound is its preferential degradation of FGFR2 over other FGFR isoforms (FGFR1, 3, and 4), despite its warhead being derived from the pan-FGFR inhibitor infigratinib.[1][5] The precise molecular basis for this selectivity is still under investigation but may be attributed to the specific stereochemistry and linker composition of this compound, which could favor the formation of a stable ternary complex with FGFR2 and CRBN over other isoforms.[1][5] This enhanced selectivity for FGFR2 may translate to greater clinical efficacy and a more favorable safety profile by minimizing off-target effects.[3][4]

Downstream Signaling Inhibition

FGFR2 is a receptor tyrosine kinase that, upon activation by fibroblast growth factors (FGFs), dimerizes and autophosphorylates, initiating a cascade of downstream signaling events crucial for cell proliferation, survival, and differentiation.[6] The key pathways activated by FGFR2 include:

-

RAS-MAPK Pathway : Promotes cell proliferation.

-

PI3K-AKT Pathway : Supports cell survival and growth.

-

JAK-STAT Pathway : Involved in various cellular processes including inflammation and hematopoiesis.

-

PLCγ-PKC Pathway : Regulates cell motility and differentiation.[7]

By inducing the degradation of FGFR2, this compound effectively shuts down these oncogenic signaling cascades.[1][5] Preclinical studies have shown that this compound leads to a more potent suppression of downstream signaling compared to its parent inhibitor, infigratinib.[5] This results in significant anti-proliferative effects and the induction of cell cycle arrest in FGFR2-dependent cancer cells.[2]

Visualizing FGFR2 Downstream Signaling Inhibition

Caption: Inhibition of FGFR2 signaling pathways by this compound.

Quantitative Preclinical Data

The efficacy of this compound has been quantified in various preclinical models of gastric cancer.

In Vitro Degradation and Anti-proliferative Activity

| Cell Line | Cancer Type | Target Metric | Value | Reference |

| KATO III | Gastric Cancer | DC₅₀ | 11.8 nM | [2] |

| KATO III | Gastric Cancer | IC₅₀ | 29.1 nM | [2] |

| SNU-16 | Gastric Cancer | IC₅₀ | 3.7 nM | [2] |

| NCI-H716 | Colorectal Cancer | IC₅₀ | 3.2 nM | [2] |

DC₅₀: The concentration required to degrade 50% of the target protein. IC₅₀: The concentration required to inhibit cell growth by 50%.

In Vivo Antitumor Efficacy and Pharmacokinetics

| Parameter | Model/Species | Value | Reference |

| Tumor Growth Inhibition | SNU-16 Xenograft (Mice) | 63.1% at 20 mg/kg/day (p.o.) for 15 days | [2] |

| Oral Bioavailability (F) | Mice | 13% | [2] |

| Cₘₐₓ (Time to Peak) | Mice | 2.6 hours | [2] |

Experimental Protocols

The following are generalized methodologies for the key experiments used to characterize the mechanism of action of this compound.

Western Blot for Protein Degradation

This assay is used to quantify the amount of FGFR2 protein in cells following treatment with this compound.

-

Cell Culture and Treatment : Cancer cell lines (e.g., KATO III) are cultured to ~80% confluency. Cells are then treated with varying concentrations of this compound or a vehicle control (e.g., DMSO) for specified time periods (e.g., 3-12 hours).

-

Cell Lysis : After treatment, cells are washed with ice-cold PBS and lysed using RIPA buffer supplemented with protease and phosphatase inhibitors to extract total protein.

-

Protein Quantification : The total protein concentration in each lysate is determined using a BCA protein assay.

-

SDS-PAGE and Transfer : Equal amounts of protein from each sample are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting : The membrane is blocked (e.g., with 5% non-fat milk in TBST) and then incubated with a primary antibody specific for FGFR2. A loading control antibody (e.g., GAPDH or β-actin) is also used to ensure equal protein loading.

-

Detection : The membrane is washed and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

Analysis : The intensity of the FGFR2 band is quantified and normalized to the loading control. The DC₅₀ value is calculated from the dose-response curve.

Cell Viability/Proliferation Assay (e.g., CellTiter-Glo®)

This assay measures the anti-proliferative effects of this compound.

-

Cell Seeding : Cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

-

Compound Treatment : Cells are treated with a serial dilution of this compound for a specified duration (e.g., 72 hours).

-

ATP Measurement : The CellTiter-Glo® reagent is added to each well, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present (an indicator of metabolically active, viable cells).

-

Data Acquisition : Luminescence is read using a plate reader.

-

Analysis : The data is normalized to vehicle-treated controls, and the IC₅₀ value is determined by fitting the dose-response curve to a non-linear regression model.

In Vivo Xenograft Model

This model assesses the antitumor activity of this compound in a living organism.

-

Tumor Implantation : Immunocompromised mice (e.g., nude mice) are subcutaneously injected with a suspension of human cancer cells (e.g., SNU-16).

-

Tumor Growth : Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).

-

Treatment Administration : Mice are randomized into treatment and control groups. This compound is administered orally (p.o.) at a specified dose and schedule (e.g., 20 mg/kg/day). The control group receives a vehicle.

-

Monitoring : Tumor volume and body weight are measured regularly (e.g., twice weekly) throughout the study.

-

Endpoint Analysis : At the end of the study, tumors are excised, weighed, and may be used for further analysis (e.g., Western blot to confirm in vivo target degradation).

-

Efficacy Calculation : Tumor growth inhibition (TGI) is calculated to determine the efficacy of the compound.

Visualizing the Experimental Workflow

Caption: Workflow for preclinical evaluation of this compound.

Conclusion

This compound is a selective FGFR2 degrader that leverages PROTAC technology to eliminate its target protein.[1][3][4] Its mechanism of action involves the formation of a ternary complex with FGFR2 and the CRBN E3 ligase, leading to ubiquitination and subsequent proteasomal degradation of FGFR2.[5] This event-driven pharmacology results in a profound and sustained inhibition of downstream oncogenic signaling, translating to potent anti-proliferative and antitumor activity in preclinical models of FGFR2-driven cancers.[1][2] The unique selectivity of this compound for FGFR2, despite being derived from a pan-FGFR inhibitor, highlights a key advantage of the PROTAC modality and positions this compound as a promising therapeutic candidate for further development.[1][5]

References

- 1. researchgate.net [researchgate.net]

- 2. cancer-research-network.com [cancer-research-network.com]

- 3. Discovery of a Selective and Orally Bioavailable FGFR2 Degrader for Treating Gastric Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. mdpi.com [mdpi.com]

- 6. Frontiers | Signaling Pathway and Small-Molecule Drug Discovery of FGFR: A Comprehensive Review [frontiersin.org]

- 7. researchgate.net [researchgate.net]

LC-MB12: A Technical Guide to a Selective FGFR2 Degrader

For Researchers, Scientists, and Drug Development Professionals

Abstract

LC-MB12 is a novel, orally bioavailable proteolysis-targeting chimera (PROTAC) designed to selectively target and degrade Fibroblast Growth Factor Receptor 2 (FGFR2).[1][2][3] As a heterobifunctional molecule, this compound is composed of a ligand for the E3 ubiquitin ligase Cereblon (CRBN) and a potent FGFR2 inhibitor, BGJ398, joined by a rigid linker.[3][4] This unique construction facilitates the ubiquitination and subsequent proteasomal degradation of FGFR2, offering a promising therapeutic strategy for cancers driven by aberrant FGFR2 signaling, particularly gastric cancer.[2][5] This document provides a comprehensive overview of the chemical structure, physicochemical properties, mechanism of action, and key experimental data related to this compound.

Chemical Structure and Properties

This compound is chemically identified as 3-(2,6-Dichloro-3,5-dimethoxyphenyl)-1-(6-((4-(4-(1-(2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-5-yl)piperidine-4-carbonyl)piperazin-1-yl)phenyl)amino)pyrimidin-4-yl)-1-methylurea.[1]

Table 1: Physicochemical Properties of this compound [1]

| Property | Value |

| Chemical Formula | C43H44Cl2N10O8 |

| Molecular Weight | 899.79 g/mol |

| Exact Mass | 898.2721 |

| Elemental Analysis | C, 57.40%; H, 4.93%; Cl, 7.88%; N, 15.57%; O, 14.22% |

Mechanism of Action

This compound functions as a PROTAC, inducing the degradation of FGFR2. The molecule's BGJ398 moiety binds to the FGFR2 protein, while the CRBN ligand recruits the E3 ubiquitin ligase complex. This proximity induces the polyubiquitination of FGFR2, marking it for degradation by the proteasome. This degradation-based mechanism distinguishes this compound from traditional small-molecule inhibitors that only block the receptor's kinase activity.

FGFR2 Signaling Pathway and Inhibition by this compound

The Fibroblast Growth Factor Receptor 2 (FGFR2) is a receptor tyrosine kinase that, upon binding to fibroblast growth factors (FGFs), dimerizes and autophosphorylates its intracellular kinase domains. This activation triggers a cascade of downstream signaling pathways, primarily the RAS-MAPK-ERK and PI3K-AKT pathways, which are crucial for cell proliferation, survival, and differentiation.[6] In many cancers, aberrant FGFR2 activation leads to uncontrolled tumor growth. This compound-mediated degradation of FGFR2 effectively shuts down these downstream signaling cascades.

Caption: FGFR2 signaling pathway and its inhibition by this compound.

Biological Activity

In Vitro Activity

This compound has demonstrated potent and selective degradation of FGFR2 in various cancer cell lines.

Table 2: In Vitro Activity of this compound

| Cell Line | Assay Type | Metric | Value (nM) |

| KATO III | Degradation | DC50 | 11.8[3][4] |

| KATO III | Growth Inhibition | IC50 | 29.1[4] |

| SNU-16 | Growth Inhibition | IC50 | 3.7[4] |

| NCI-H716 | Growth Inhibition | IC50 | 3.2[4] |

In KATO III cells, this compound induced FGFR2 degradation in a time-dependent manner.[3][4] Furthermore, treatment with 100 nM this compound for 6 hours resulted in a 77% reduction of FGFR2 in KATO III cells and a 43% reduction in NCI-H1581 cells.[3][4] this compound also induced G0/G1 phase cell cycle arrest in KATO III cells.[4]

In Vivo Activity

The anti-tumor efficacy of this compound has been evaluated in xenograft mouse models.

Table 3: In Vivo Pharmacokinetics and Efficacy of this compound in Mice [4]

| Parameter | Value | Conditions |

| Tumor Growth Inhibition | 63.1% | 20 mg/kg/day, p.o., 15 days in SNU-16 xenograft |

| Cmax | - | 2.6 h at 20 mg/kg, p.o. |

| Oral Bioavailability (F) | 13% | 20 mg/kg, p.o. |

This compound was well-tolerated in mice at a dose of 20 mg/kg, p.o. for 30 days, with no apparent hepatotoxicity or nephrotoxicity.[4]

Experimental Protocols

The following are generalized protocols for key assays used in the characterization of this compound. For specific details, refer to the primary publication.

Cell Viability Assay (MTT Assay)

-

Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with serial dilutions of this compound or vehicle control and incubate for a specified period (e.g., 72 hours).

-

MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.

-

Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based buffer) to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the IC50 values by plotting the percentage of cell viability against the logarithm of the compound concentration.

Western Blot for FGFR2 Degradation

-

Cell Lysis: After treatment with this compound or vehicle, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE: Separate equal amounts of protein from each sample on an SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody against FGFR2 and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Densitometry Analysis: Quantify the band intensities to determine the extent of protein degradation.

Experimental Workflow for PROTAC Characterization

Caption: A typical experimental workflow for PROTAC characterization.

Conclusion

This compound is a potent and selective FGFR2-degrading PROTAC with demonstrated anti-tumor activity in preclinical models of gastric cancer. Its ability to induce the degradation of FGFR2 offers a distinct and potentially more durable therapeutic effect compared to traditional kinase inhibitors. The data presented herein support the continued investigation of this compound as a promising therapeutic candidate for FGFR2-driven malignancies. Further studies are warranted to explore its full clinical potential.

References

- 1. medkoo.com [medkoo.com]

- 2. Discovery of a Selective and Orally Bioavailable FGFR2 Degrader for Treating Gastric Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. cancer-research-network.com [cancer-research-network.com]

- 5. Collection - Discovery of a Selective and Orally Bioavailable FGFR2 Degrader for Treating Gastric Cancer - Journal of Medicinal Chemistry - Figshare [acs.figshare.com]

- 6. The Fibroblast Growth Factor signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and Synthesis of LC-MB12: A Targeted FGFR2 Degrader

For Researchers, Scientists, and Drug Development Professionals

Abstract

Abnormal activation of Fibroblast Growth Factor Receptor 2 (FGFR2) is a key driver in the pathogenesis of various cancers, particularly gastric cancer.[1][2] While traditional small-molecule inhibitors targeting the kinase activity of FGFR2 have shown clinical utility, their efficacy can be limited by acquired resistance mutations.[1][2] LC-MB12 emerges as a potent and selective orally bioavailable FGFR2 degrader, offering a promising alternative therapeutic strategy.[1][3] This technical guide details the synthesis, mechanism of action, and preclinical evaluation of this compound, a Proteolysis Targeting Chimera (PROTAC) that harnesses the cell's natural protein disposal machinery to eliminate FGFR2.

Introduction to Targeted Protein Degradation and FGFR2

Targeted protein degradation utilizing PROTACs represents a paradigm shift in pharmacology. Unlike traditional inhibitors that merely block the function of a target protein, PROTACs are bifunctional molecules that induce the degradation of the target protein.[4] A PROTAC consists of three key components: a ligand that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two elements.[4] This ternary complex formation facilitates the ubiquitination of the target protein, marking it for degradation by the proteasome.

FGFR2, a receptor tyrosine kinase, plays a crucial role in cell proliferation, survival, and differentiation.[3][5] Dysregulation of FGFR2 signaling, often through gene amplification or mutation, is implicated in the progression of numerous cancers.[1][2] By specifically targeting FGFR2 for degradation, this compound offers a novel approach to overcome the limitations of conventional FGFR2 inhibitors.[1][2]

Synthesis and Physicochemical Properties of this compound

This compound is a PROTAC comprised of BGJ398 (a pan-FGFR inhibitor), a linker, and a ligand for the Cereblon (CRBN) E3 ubiquitin ligase.[3][6]

While a detailed, step-by-step synthesis protocol for this compound is not publicly available, the general synthesis would involve the conjugation of these three components. The synthesis of similar PROTACs typically involves multi-step organic chemistry reactions to connect the target-binding ligand and the E3 ligase ligand via a chemically stable linker.[7][8][9]

Mechanism of Action

This compound exerts its therapeutic effect by inducing the selective degradation of FGFR2. The proposed mechanism of action is illustrated in the signaling pathway diagram below.

Upon entering the cell, this compound forms a ternary complex with FGFR2 and the CRBN E3 ubiquitin ligase. This proximity induces the polyubiquitination of FGFR2, which is then recognized and degraded by the proteasome. This leads to the suppression of downstream signaling pathways that drive tumor growth.

Preclinical Data

In Vitro Degradation and Anti-proliferative Activity

This compound has demonstrated potent and selective degradation of FGFR2 in gastric cancer cell lines.[3][6] The tables below summarize the key in vitro activity of this compound.

| Cell Line | DC₅₀ (nM) | Timepoint | Reference |

| KATO III | 11.8 | Not Specified | [3][6] |

| Cell Line | IC₅₀ (nM) | Timepoint | Reference |

| KATO III | 29.1 | 72 hours | [3][6] |

| SNU-16 | 3.7 | 72 hours | [3][6] |

| NCI-H716 | 3.2 | 72 hours | [3][6] |

This compound also induces G0/G1 phase cell cycle arrest in KATO III cells.[3][6]

In Vivo Efficacy and Pharmacokinetics

In vivo studies in a SNU-16 xenograft mouse model demonstrated significant anti-tumor activity of this compound.[3]

| Animal Model | Dosing | Tumor Growth Inhibition | Reference |

| SNU-16 Xenograft | 20 mg/kg/day, p.o., 15 days | 63.1% | [3] |

Pharmacokinetic analysis in mice revealed that this compound is orally bioavailable.[3]

| Parameter | Value | Animal | Reference |

| Cₘₐₓ | Not Specified | Mouse | [3] |

| Tₘₐₓ | 2.6 hours | Mouse | [3] |

| Oral Bioavailability (F) | 13% | Mouse | [3] |

Experimental Protocols

The following are generalized protocols for the types of experiments used to characterize this compound. Specific details for the this compound studies are not fully available in the public domain.

Western Blotting for FGFR2 Degradation

This protocol outlines the general steps for assessing protein degradation via Western blotting.

-

Cell Culture and Treatment: Plate gastric cancer cells (e.g., KATO III, SNU-16) and treat with various concentrations of this compound for specified time periods.

-

Cell Lysis: Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine protein concentration using a BCA assay.

-

SDS-PAGE: Separate protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer: Transfer separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against FGFR2 and a loading control (e.g., GAPDH) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Data Analysis: Quantify band intensities to determine the extent of FGFR2 degradation.

Cell Viability Assay

This protocol describes a general method for assessing the anti-proliferative effects of this compound.

-

Cell Seeding: Seed gastric cancer cells in 96-well plates.

-

Compound Treatment: Treat cells with a serial dilution of this compound for 72 hours.

-

Viability Reagent Addition: Add a cell viability reagent (e.g., CellTiter-Glo®, MTT, or resazurin).

-

Incubation: Incubate according to the manufacturer's instructions.

-

Signal Measurement: Measure luminescence or absorbance using a plate reader.

-

Data Analysis: Calculate IC₅₀ values by fitting the data to a dose-response curve.

In Vivo Xenograft Study

This protocol outlines a general procedure for evaluating the in vivo efficacy of this compound.

-

Animal Model: Use immunodeficient mice (e.g., nude mice).

-

Tumor Cell Implantation: Subcutaneously implant SNU-16 cells into the flanks of the mice.

-

Tumor Growth and Randomization: Once tumors reach a specified volume, randomize mice into treatment and vehicle control groups.

-

Dosing: Administer this compound orally at the specified dose and schedule.

-

Monitoring: Measure tumor volume and body weight regularly.

-

Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis.

-

Data Analysis: Calculate tumor growth inhibition.

FGFR2 Signaling Pathway

This compound-mediated degradation of FGFR2 inhibits downstream signaling pathways that are critical for cancer cell proliferation and survival.

Conclusion

This compound is a promising, orally bioavailable FGFR2-selective degrader with potent in vitro and in vivo anti-tumor activity in gastric cancer models.[1][3] By harnessing the power of targeted protein degradation, this compound offers a novel therapeutic strategy that has the potential to overcome resistance mechanisms associated with traditional FGFR2 inhibitors. Further preclinical and clinical development of this compound is warranted to fully elucidate its therapeutic potential.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. cancer-research-network.com [cancer-research-network.com]

- 4. Frontiers | E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points [frontiersin.org]

- 5. Discovery of a Selective and Orally Bioavailable FGFR2 Degrader for Treating Gastric Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. researchgate.net [researchgate.net]

- 8. scispace.com [scispace.com]

- 9. Influence of Linker Attachment Points on the Stability and Neosubstrate Degradation of Cereblon Ligands - PMC [pmc.ncbi.nlm.nih.gov]

The Critical Role of Cereblon (CRBN) in the Neosubstrate Degradation Activity of LC-MB12

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

LC-MB12 is a novel Proteolysis Targeting Chimera (PROTAC) designed to selectively degrade Fibroblast Growth Factor Receptor 2 (FGFR2), a key oncogenic driver in various cancers, including gastric cancer.[1][2][3] Its mechanism of action is critically dependent on the E3 ubiquitin ligase Cereblon (CRBN). This technical guide delineates the integral role of CRBN in the function of this compound, providing a comprehensive overview of the underlying molecular mechanisms, experimental methodologies to characterize this interaction, and quantitative data to support the targeted degradation of FGFR2.

Introduction to Cereblon and Targeted Protein Degradation

Cereblon (CRBN) is the substrate receptor of the Cullin-4 RING E3 ubiquitin ligase complex (CRL4^CRBN^).[4][5] This complex plays a pivotal role in the ubiquitin-proteasome system (UPS), which is the primary cellular machinery for protein degradation.[6][7] Small molecules, such as immunomodulatory drugs (IMiDs) and the CRBN-recruiting moiety of PROTACs, can modulate the substrate specificity of CRBN, inducing the degradation of proteins not endogenously targeted by the ligase.[8][9][10] This process, known as targeted protein degradation, has emerged as a powerful therapeutic strategy.[11][12]

PROTACs, like this compound, are heterobifunctional molecules that consist of two distinct ligands connected by a linker.[6][11] One ligand binds to the protein of interest (POI), in this case FGFR2, while the other ligand recruits an E3 ubiquitin ligase, such as CRBN.[1][2] This induced proximity facilitates the ubiquitination of the POI, marking it for degradation by the 26S proteasome.[6][12]

The Molecular Mechanism of this compound Function

The function of this compound is initiated by the formation of a ternary complex between FGFR2, this compound, and the CRL4^CRBN^ E3 ligase.[2][13] The BGJ398 component of this compound binds to the kinase domain of FGFR2, while the thalidomide-like moiety binds to a specific pocket on CRBN.[1][4][14] This event brings the E3 ligase in close proximity to FGFR2, leading to the transfer of ubiquitin from an E2-conjugating enzyme to lysine residues on the surface of FGFR2.[6] The resulting polyubiquitinated FGFR2 is then recognized and degraded by the proteasome.[7]

Quantitative Analysis of this compound Activity

The efficacy of this compound is quantified by its ability to induce the degradation of FGFR2 and inhibit the growth of FGFR2-dependent cancer cell lines.

| Parameter | Cell Line | Value | Reference |

| DC50 (FGFR2 Degradation) | KATO III | 11.8 nM | [1] |

| IC50 (Cell Growth Inhibition) | KATO III | 29.1 nM | [1] |

| SNU-16 | 3.7 nM | [1] | |

| NCI-H716 | 3.2 nM | [1] | |

| In Vivo Tumor Growth Inhibition | SNU-16 Xenograft | 63.1% at 20 mg/kg/day | [1] |

Table 1: In Vitro and In Vivo Activity of this compound. DC50 represents the concentration of this compound required to degrade 50% of FGFR2. IC50 is the concentration required to inhibit cell growth by 50%.

Experimental Protocols

The characterization of the CRBN-dependent activity of this compound involves a series of biochemical and cell-based assays.

Co-Immunoprecipitation (Co-IP) to Confirm Ternary Complex Formation

This assay is used to verify the formation of the FGFR2-LC-MB12-CRBN ternary complex.

Methodology:

-

Cell Lysis: Culture FGFR2-expressing cells and treat with this compound. Lyse the cells in a non-denaturing buffer.

-

Immunoprecipitation: Incubate the cell lysate with an antibody specific for FGFR2.

-

Complex Capture: Add Protein A/G magnetic beads to pull down the antibody-protein complexes.

-

Washing: Wash the beads to remove non-specific binding proteins.

-

Elution: Elute the bound proteins from the beads.

-

Western Blot Analysis: Analyze the eluted proteins by Western blotting using an antibody against CRBN to detect its presence in the complex.

In Vitro Ubiquitination Assay

This assay directly demonstrates the ubiquitination of FGFR2 in the presence of this compound and the CRL4^CRBN^ complex.

Methodology:

-

Reaction Mixture: Combine purified recombinant FGFR2, E1 activating enzyme, E2 conjugating enzyme (e.g., UBE2D2), ubiquitin, ATP, and the CRL4^CRBN^ complex in a reaction buffer.

-

Initiation: Add this compound to initiate the reaction.

-

Incubation: Incubate the reaction mixture at 37°C for a specified time.

-

Termination: Stop the reaction by adding SDS-PAGE loading buffer.

-

Detection: Analyze the reaction products by Western blotting using an anti-FGFR2 antibody. A ladder of higher molecular weight bands corresponding to polyubiquitinated FGFR2 will be observed.

Cellular Degradation Assay (Western Blot)

This is a standard method to quantify the degradation of a target protein in cells.

Methodology:

-

Cell Treatment: Plate FGFR2-amplified cancer cells (e.g., KATO III, SNU-16) and treat with a dose range of this compound for various time points.

-

Lysis and Protein Quantification: Lyse the cells and determine the protein concentration of each sample.

-

SDS-PAGE and Western Blot: Separate equal amounts of protein by SDS-PAGE and transfer to a membrane. Probe the membrane with a primary antibody against FGFR2 and a loading control (e.g., GAPDH).

-

Densitometry: Quantify the band intensities to determine the relative amount of FGFR2 protein remaining after treatment. The DC50 value can be calculated from the dose-response curve.

Competitive Binding Assay (e.g., TR-FRET)

This assay measures the binding affinity of the this compound CRBN ligand to purified CRBN protein.[15][16][17]

Methodology:

-

Reagents: Use a terbium (Tb)-labeled anti-His antibody (donor), His-tagged CRBN, and a fluorescently labeled known CRBN binder (tracer/acceptor).

-

Assay Setup: In a microplate, combine the Tb-antibody, His-CRBN, and the fluorescent tracer. This will result in a high Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) signal.

-

Competition: Add increasing concentrations of the unlabeled CRBN-binding moiety of this compound.

-

Measurement: The unlabeled ligand will compete with the fluorescent tracer for binding to CRBN, leading to a decrease in the FRET signal.

-

Data Analysis: The IC50 value, representing the concentration of the test compound that displaces 50% of the tracer, is determined from the dose-response curve. This value is indicative of the binding affinity.

Conclusion

The function of the FGFR2-targeting PROTAC, this compound, is unequivocally dependent on its ability to recruit the E3 ubiquitin ligase Cereblon. By hijacking the CRL4^CRBN^ complex, this compound effectively induces the ubiquitination and subsequent proteasomal degradation of the oncoprotein FGFR2. The experimental protocols and quantitative data presented in this guide provide a robust framework for the characterization and evaluation of CRBN-dependent protein degraders. A thorough understanding of the intricate interplay between the PROTAC, the target protein, and the E3 ligase is paramount for the rational design and development of novel and effective targeted protein degradation therapies.

References

- 1. cancer-research-network.com [cancer-research-network.com]

- 2. researchgate.net [researchgate.net]

- 3. Discovery of a Selective and Orally Bioavailable FGFR2 Degrader for Treating Gastric Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. Evolution of Cereblon-Mediated Protein Degradation as a Therapeutic Modality - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Discovery of CRBN as a target of thalidomide: a breakthrough for progress in the development of protein degraders - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00116K [pubs.rsc.org]

- 8. What are CRBN inhibitors and how do they work? [synapse.patsnap.com]

- 9. What are CRBN modulators and how do they work? [synapse.patsnap.com]

- 10. Molecular Mechanisms of Cereblon-Interacting Small Molecules in Multiple Myeloma Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 11. CRBN-PROTACs in Cancer Therapy: From Mechanistic Insights to Clinical Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Molecular Glues: The Adhesive Connecting Targeted Protein Degradation to the Clinic - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Structure of the DDB1-CRBN E3 ubiquitin ligase in complex with thalidomide - PMC [pmc.ncbi.nlm.nih.gov]

- 15. benchchem.com [benchchem.com]

- 16. pubs.acs.org [pubs.acs.org]

- 17. Chemical Ligand Space of Cereblon - PMC [pmc.ncbi.nlm.nih.gov]

Infigratinib (BGJ398) as a Core Component of the FGFR2 Degrader LC-MB12: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of infigratinib (also known as BGJ398), a potent and selective fibroblast growth factor receptor (FGFR) inhibitor, and its pivotal role as the targeting warhead in the proteolysis-targeting chimera (PROTAC), LC-MB12. This compound is a novel, orally bioavailable degrader of FGFR2, a key oncogenic driver in various cancers, including gastric cancer. This document details the mechanism of action of both infigratinib and this compound, presents quantitative data from preclinical and clinical studies in structured tables, and provides detailed experimental protocols for key assays. Furthermore, signaling pathways, the mechanism of PROTAC-mediated degradation, and experimental workflows are visualized through diagrams generated using the DOT language.

Introduction to Infigratinib (BGJ398)

Infigratinib is a small molecule, ATP-competitive tyrosine kinase inhibitor that selectively targets FGFR1, FGFR2, and FGFR3.[1][2] Genetic alterations in FGFRs, such as gene fusions, amplifications, or mutations, can lead to constitutive activation of downstream signaling pathways, promoting oncogenesis.[3] Infigratinib binds to the ATP-binding pocket of the FGFR kinase domain, effectively blocking its autophosphorylation and the subsequent activation of downstream signaling cascades like the RAS-MAPK and PI3K-AKT pathways.[4] This targeted inhibition has shown clinical efficacy in cancers with aberrant FGFR signaling, most notably in cholangiocarcinoma with FGFR2 fusions, for which it has received FDA approval.[2][5]

This compound: An Infigratinib-Based PROTAC for FGFR2 Degradation

This compound is a proteolysis-targeting chimera (PROTAC) designed for the targeted degradation of FGFR2.[6][] It is a heterobifunctional molecule that consists of three key components:

-

Infigratinib (BGJ398): Serves as the warhead that selectively binds to the FGFR2 protein.[]

-

A Linker: A chemical moiety that connects the warhead to the E3 ligase ligand.

-

A Cereblon (CRBN) Ligand: This part of the molecule recruits the CRBN E3 ubiquitin ligase complex.[]

By simultaneously binding to both FGFR2 and the CRBN E3 ligase, this compound facilitates the formation of a ternary complex. This proximity enables the E3 ligase to ubiquitinate FGFR2, marking it for degradation by the proteasome. This degradation-based approach offers a distinct advantage over simple inhibition, as it leads to the complete removal of the target protein, potentially overcoming resistance mechanisms associated with kinase inhibitors.[8][9]

Quantitative Data

In Vitro Activity of Infigratinib and this compound

| Compound | Target | Assay Type | Cell Line | IC50 / DC50 | Reference |

| Infigratinib | FGFR1 | Cell-free kinase assay | - | 0.9 nM | [10] |

| Infigratinib | FGFR2 | Cell-free kinase assay | - | 1.4 nM | [10] |

| Infigratinib | FGFR3 | Cell-free kinase assay | - | 1.0 nM | [10] |

| Infigratinib | FGFR4 | Cell-free kinase assay | - | 61 nM | [5] |

| Infigratinib | VEGFR2 | Cell-free kinase assay | - | 180 nM | [10] |

| This compound | FGFR2 | Degradation | KATO III | 11.8 nM (DC50) | [][11] |

| This compound | Cell Viability | Proliferation Assay | KATO III | 29.1 nM (IC50) | [][12] |

| This compound | Cell Viability | Proliferation Assay | SNU-16 | 3.7 nM (IC50) | [][12] |

| This compound | Cell Viability | Proliferation Assay | NCI-H716 | 3.2 nM (IC50) | [][12] |

In Vivo Efficacy of this compound

| Compound | Animal Model | Tumor Type | Dosing | Outcome | Reference |

| This compound | SNU-16 Xenograft (Nude Mice) | Gastric Cancer | 20 mg/kg/day, p.o., 15 days | 63.1% tumor growth inhibition | [][12] |

Pharmacokinetics of Infigratinib and this compound

| Compound | Species | Dose | Cmax | Tmax | Bioavailability (F) | Reference |

| Infigratinib | Humans | 125 mg | 282.5 ng/mL | 6 h | - | [5] |

| Infigratinib | Rabbits | - | 87.25 ± 1.43 ng/ml | 6.0 ± 0.03 hours | - | [13] |

| This compound | Mice | 20 mg/kg, p.o. | - | 2.6 h | 13% | [][12] |

Clinical Efficacy of Infigratinib (NCT02150967)

| Indication | Patient Population | Treatment | Overall Response Rate (ORR) | Median Duration of Response (DOR) | Reference |

| Cholangiocarcinoma | Previously treated, with FGFR2 fusions/rearrangements | Infigratinib 125 mg daily (21/28 days) | 23.1% | 5.0 months | [10][14] |

Signaling Pathways and Mechanisms of Action

Infigratinib Inhibition of FGFR Signaling

Infigratinib acts as a competitive inhibitor at the ATP-binding site of the FGFR kinase domain. This prevents the phosphorylation of the receptor and the subsequent activation of downstream signaling pathways that are crucial for cell proliferation, survival, and angiogenesis.

References

- 1. Redirecting [linkinghub.elsevier.com]

- 2. Phase II Study of BGJ398 in Patients With FGFR-Altered Advanced Cholangiocarcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Establishment and validation of a UPLC-MS/MS bioassay for the quantification of infigratinib in rat plasma - Arabian Journal of Chemistry [arabjchem.org]

- 4. researchgate.net [researchgate.net]

- 5. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) [jove.com]

- 6. aacrjournals.org [aacrjournals.org]

- 8. researchgate.net [researchgate.net]

- 9. Clinical Developments and Challenges in Treating FGFR2-Driven Gastric Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Infigratinib (BGJ398) in previously treated patients with advanced or metastatic cholangiocarcinoma with FGFR2 fusions or rearrangements: mature results from a multicentre, open-label, single-arm, phase 2 study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. medchemexpress.com [medchemexpress.com]

- 12. cancer-research-network.com [cancer-research-network.com]

- 13. japsonline.com [japsonline.com]

- 14. A novel small molecule RK-019 inhibits FGFR2-amplification gastric cancer cell proliferation and induces apoptosis in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide: Isoform Selectivity of the FGFR2 Degrader LC-MB12

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the isoform selectivity of LC-MB12, a novel proteolysis-targeting chimera (PROTAC), for the Fibroblast Growth Factor Receptor 2 (FGFR2) over other FGFR isoforms. This compound represents a promising therapeutic strategy for FGFR2-driven malignancies, such as gastric cancer, by inducing the targeted degradation of the FGFR2 protein.[1][2] This document collates available quantitative data, outlines relevant experimental protocols, and visualizes key biological and experimental processes.

Introduction to this compound: A Selective FGFR2 Degrader

Abnormal activation of the Fibroblast Growth Factor Receptor (FGFR) signaling pathway is a known driver in various human cancers.[1][2] While pan-FGFR inhibitors have been developed, their clinical utility can be limited by off-target effects and acquired resistance.[1][2] this compound is an orally bioavailable PROTAC designed to overcome these limitations by selectively inducing the degradation of FGFR2.[1][3] It is a heterobifunctional molecule that links the pan-FGFR inhibitor BGJ398 (Infigratinib) to a ligand for the Cereblon (CRBN) E3 ubiquitin ligase.[3][4] Despite being derived from a non-isoform-selective inhibitor, this compound exhibits a remarkable preference for degrading FGFR2 over other FGFR family members.[1][2][4] The precise mechanism behind this unexpected selectivity is still under investigation but is thought to be related to the formation of a stable ternary complex between FGFR2, this compound, and the CRBN E3 ligase.[4]

Quantitative Analysis of Selectivity

The selectivity of this compound for FGFR2 is evident when comparing its degradation potency for FGFR2 with the inhibitory activity of its parental inhibitor, Infigratinib, against the four FGFR isoforms.

Table 1: Infigratinib (Parental Inhibitor) Activity Spectrum

| Target | IC50 (nM) |

| FGFR1 | 0.9[5][6] |

| FGFR2 | 1.4[5][6] |

| FGFR3 | 1.0[5][6] |

| FGFR4 | 60[5][6] |

IC50 values represent the concentration of the inhibitor required to reduce the activity of the kinase by 50% in cell-free assays.

Table 2: this compound Degradation and Anti-proliferative Potency

| Parameter | Cell Line | Value (nM) |

| DC50 (FGFR2 Degradation) | KATO III | 11.8[3][7] |

| IC50 (Cell Growth Inhibition) | KATO III | 29.1[7] |

| SNU-16 | 3.7[7] | |

| NCI-H716 | 3.2[7] |

DC50 is the concentration of the PROTAC that results in 50% degradation of the target protein. IC50 for cell growth represents the concentration that inhibits cell proliferation by 50%.

While direct comparative DC50 values for this compound against FGFR1, FGFR3, and FGFR4 are not publicly available, the literature consistently reports that this compound preferentially degrades membrane-bound FGFR2 among the four isoforms.[1][2][4][8]

Signaling Pathways and Mechanism of Action

FGFR2 Signaling Pathway

FGFR2 is a receptor tyrosine kinase that, upon binding to its fibroblast growth factor (FGF) ligands, dimerizes and autophosphorylates its intracellular kinase domains. This activation initiates a cascade of downstream signaling pathways, including the RAS-MAPK and PI3K-AKT pathways, which are crucial for cell proliferation, survival, and differentiation.[1][9]

Caption: Simplified FGFR2 signaling pathway leading to cell proliferation and survival.

Mechanism of Action of this compound

This compound functions as a PROTAC, a molecule that hijacks the cell's natural protein disposal system, the ubiquitin-proteasome system, to eliminate a target protein.

Caption: Catalytic cycle of this compound-mediated FGFR2 degradation.

Experimental Protocols

Detailed experimental procedures are crucial for the validation and characterization of PROTAC molecules like this compound. Below are generalized protocols for key experiments.

A. Western Blotting for Protein Degradation

This assay is fundamental to quantify the degradation of FGFR isoforms upon treatment with this compound.

-

Cell Culture and Treatment: Cancer cell lines with endogenous or engineered expression of FGFR isoforms (e.g., KATO III for FGFR2) are cultured to 70-80% confluency. The cells are then treated with a range of concentrations of this compound or vehicle control (DMSO) for various time points (e.g., 3, 6, 12 hours).

-

Cell Lysis: After treatment, cells are washed with ice-cold PBS and lysed with RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The total protein concentration in each lysate is determined using a BCA assay to ensure equal loading.

-

SDS-PAGE and Western Blotting: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.

-

Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for FGFR1, FGFR2, FGFR3, FGFR4, and a loading control (e.g., GAPDH or β-actin). Subsequently, the membrane is incubated with a corresponding HRP-conjugated secondary antibody.

-

Detection and Analysis: The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and imaged. Band intensities are quantified using densitometry software, and the level of FGFR protein is normalized to the loading control. The DC50 value is calculated from the dose-response curve.

B. Cell Viability Assay

This assay measures the anti-proliferative effects of this compound.

-

Cell Seeding: Cells (e.g., KATO III, SNU-16) are seeded in 96-well plates at an appropriate density.

-

Compound Treatment: After 24 hours, cells are treated with serial dilutions of this compound for a specified period (e.g., 72 hours).

-

Viability Measurement: A reagent such as CellTiter-Glo® or MTT is added to the wells. For CellTiter-Glo®, luminescence is measured, which correlates with the amount of ATP and thus the number of viable cells.

-

Data Analysis: The results are normalized to vehicle-treated cells, and the IC50 value is determined by fitting the data to a dose-response curve.

C. Experimental Workflow for Selectivity Assessment

A logical workflow is necessary to systematically evaluate the isoform selectivity of a PROTAC.

Caption: A typical experimental workflow to determine the isoform selectivity of this compound.

Conclusion

This compound is a potent and orally bioavailable PROTAC that selectively induces the degradation of FGFR2.[3] This selectivity is noteworthy as its parental FGFR inhibitor, Infigratinib, is a pan-FGFR inhibitor. The available data demonstrates that this compound effectively degrades FGFR2 at nanomolar concentrations, leading to potent anti-proliferative effects in FGFR2-dependent cancer cell lines.[3][7] The unique degradation selectivity of this compound offers a promising therapeutic avenue for treating cancers with FGFR2 amplifications or mutations, potentially providing a wider therapeutic window and overcoming resistance mechanisms associated with traditional kinase inhibitors. Further research is warranted to fully elucidate the molecular basis of its FGFR2 selectivity and to evaluate its clinical efficacy.

References

- 1. Fibroblast Growth Factor Receptor 2 Signaling in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery of a Selective and Orally Bioavailable FGFR2 Degrader for Treating Gastric Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. selleckchem.com [selleckchem.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. cancer-research-network.com [cancer-research-network.com]

- 8. Fibroblast growth factor receptor 2 - Wikipedia [en.wikipedia.org]

- 9. What are FGFR2 modulators and how do they work? [synapse.patsnap.com]

A Technical Whitepaper on the Preclinical Development of LC-MB12 for Gastric Cancer

Disclaimer: As no public information is available for a compound designated "LC-MB12," this document serves as a representative technical guide based on established preclinical development strategies for antibody-drug conjugates (ADCs) in HER2-positive gastric cancer. The data presented herein is illustrative and does not correspond to an actual therapeutic agent.

Introduction

Gastric cancer is a leading cause of cancer-related mortality worldwide, with a significant unmet medical need for more effective therapies, particularly for patients with advanced or metastatic disease.[1][2] A subset of gastric cancers is characterized by the amplification and overexpression of the human epidermal growth factor receptor 2 (HER2), a receptor tyrosine kinase that plays a crucial role in cell proliferation, survival, and differentiation.[1][3][4] Activation of HER2 triggers downstream signaling cascades, primarily the PI3K/AKT/mTOR and MAPK pathways, which are central to tumor progression.[1][5]

This compound is an investigational antibody-drug conjugate (ADC) designed to target HER2-expressing tumor cells. It comprises a humanized monoclonal antibody, analogous to trastuzumab, covalently linked to a potent cytotoxic payload. This design allows for the targeted delivery of the cytotoxic agent directly to cancer cells, potentially increasing efficacy while minimizing systemic toxicity. This whitepaper details the preclinical data supporting the development of this compound as a potential therapeutic for HER2-positive gastric cancer.

In Vitro Characterization

The initial preclinical evaluation of this compound involved a series of in vitro assays to determine its potency and selectivity against a panel of human gastric cancer cell lines with varying levels of HER2 expression.

Data Presentation: In Vitro Cytotoxicity

The half-maximal inhibitory concentration (IC50) of this compound was determined following 72 hours of continuous exposure. The results demonstrate potent cytotoxic activity that correlates directly with HER2 expression levels.

| Cell Line | HER2 Expression | This compound IC50 (nM) | Control IgG-ADC IC50 (nM) |

| NCI-N87 | High (IHC 3+) | 1.5 | > 1000 |

| OE19 | Moderate (IHC 2+) | 25.8 | > 1000 |

| AGS | Low/Negative (IHC 0) | 980 | > 1000 |

| SNU-16 | High (IHC 3+) | 2.1 | > 1000 |

Experimental Protocol: Cell Viability Assay (MTS)

-

Cell Seeding: Gastric cancer cell lines (NCI-N87, OE19, AGS, SNU-16) were seeded into 96-well plates at a density of 5,000 cells per well in RPMI-1640 medium supplemented with 10% FBS and incubated for 24 hours at 37°C, 5% CO2.

-

Compound Treatment: this compound and a non-targeting control IgG-ADC were serially diluted in culture medium and added to the wells. Cells were treated for 72 hours.

-

Viability Assessment: After the incubation period, 20 µL of CellTiter 96® AQueous One Solution Reagent (MTS) was added to each well. The plates were incubated for 2 hours at 37°C.

-

Data Acquisition: The absorbance at 490 nm was measured using a microplate reader.

-

Analysis: The percentage of cell viability was calculated relative to untreated control cells. IC50 values were determined by fitting the dose-response curves using a four-parameter logistic model in GraphPad Prism.

Visualization: In Vitro Screening Workflow

Mechanism of Action and Signaling Pathway Analysis

To confirm that this compound elicits its effect through the intended HER2-mediated pathway, Western blot analyses were performed to assess the phosphorylation status of key downstream signaling proteins.

Visualization: HER2 Signaling Pathway

Experimental Protocol: Western Blot Analysis

-

Cell Treatment & Lysis: NCI-N87 cells were treated with this compound (10 nM) for 6, 12, and 24 hours. Post-treatment, cells were washed with ice-cold PBS and lysed using RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Protein concentration in the lysates was determined using a BCA protein assay kit.

-

SDS-PAGE and Transfer: Equal amounts of protein (20 µg) were separated on a 10% SDS-polyacrylamide gel and transferred to a PVDF membrane.

-

Immunoblotting: The membrane was blocked with 5% non-fat milk in TBST for 1 hour at room temperature. It was then incubated overnight at 4°C with primary antibodies against p-AKT (Ser473), total AKT, p-ERK1/2 (Thr202/Tyr204), total ERK1/2, and β-actin.

-

Detection: After washing, the membrane was incubated with HRP-conjugated secondary antibodies for 1 hour. The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.

In Vivo Efficacy Studies

The anti-tumor activity of this compound was evaluated in an in vivo setting using a cell line-derived xenograft (CDX) model established from HER2-positive NCI-N87 gastric cancer cells.[3][6]

Data Presentation: NCI-N87 Xenograft Model

Immunodeficient mice bearing established NCI-N87 tumors were treated intravenously (IV) once a week for three weeks. Tumor volumes were measured twice weekly.

| Treatment Group | Dose (mg/kg, IV) | Mean Tumor Volume at Day 21 (mm³) | Tumor Growth Inhibition (%) |

| Vehicle Control | - | 1250 ± 150 | - |

| This compound | 1 | 580 ± 95 | 53.6 |

| This compound | 3 | 210 ± 60 | 83.2 |

| This compound | 10 | 45 ± 25 | 96.4 |

Experimental Protocol: Cell Line-Derived Xenograft (CDX) Study

-

Cell Implantation: Six-week-old female athymic nude mice were subcutaneously inoculated in the right flank with 5 x 10^6 NCI-N87 cells suspended in Matrigel.

-

Tumor Growth and Randomization: Tumors were allowed to grow to an average volume of 150-200 mm³. Mice were then randomized into treatment groups (n=8 per group).

-

Dosing: this compound was administered via tail vein injection at doses of 1, 3, and 10 mg/kg. The vehicle control group received a sterile saline solution. Dosing was performed on days 0, 7, and 14.

-

Monitoring: Tumor volume and body weight were measured twice weekly. Tumor volume was calculated using the formula: (Length x Width²) / 2.

-

Endpoint: The study was terminated on day 21. Tumors were excised for ex vivo analysis. Tumor Growth Inhibition (TGI) was calculated as [1 - (Mean volume of treated group / Mean volume of control group)] x 100.

Preclinical Development Strategy

The overall preclinical development of this compound follows a structured, milestone-driven approach to systematically evaluate its potential as a clinical candidate.

Visualization: Preclinical Development Logic

Conclusion

The preclinical data for this compound demonstrate potent and selective anti-tumor activity against HER2-positive gastric cancer models. The in vitro cytotoxicity correlates strongly with HER2 expression, and in vivo studies show significant, dose-dependent tumor growth inhibition in a xenograft model. The mechanism of action is consistent with targeted delivery of a cytotoxic payload to HER2-expressing cells. These promising results support the continued development of this compound and the initiation of IND-enabling toxicology studies to advance this agent toward clinical trials for patients with HER2-positive gastric cancer.

References

- 1. mdpi.com [mdpi.com]

- 2. Gastric Cancer Signaling Pathways and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Improving gastric cancer preclinical studies using diverse in vitro and in vivo model systems - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Signaling pathways and therapeutic interventions in gastric cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Gastric Xenograft Models - Altogen Labs [altogenlabs.com]

Delving into the Pharmacokinetics and Oral Bioavailability of LC-MB12, a Novel FGFR2 Degrader, in Murine Models

A Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacokinetic (PK) profile and oral bioavailability of LC-MB12, a potent and selective Fibroblast Growth Factor Receptor 2 (FGFR2) PROTAC (Proteolysis Targeting Chimera) degrader, in mouse models. The information presented herein is intended to support researchers, scientists, and drug development professionals in their evaluation and potential application of this promising therapeutic agent.

Quantitative Pharmacokinetic Parameters

This compound has been evaluated in mouse models to determine its key pharmacokinetic parameters following oral administration. The data reveals that this compound is orally bioavailable, though with a relatively low percentage of the administered dose reaching systemic circulation.

A study in mice administered a 20 mg/kg oral dose of this compound demonstrated rapid absorption, with the maximum plasma concentration (Cmax) being reached at 2.6 hours post-administration. The oral bioavailability (F) was determined to be 13%.[1] This level of bioavailability, while modest, was sufficient to achieve therapeutic concentrations and demonstrate significant anti-tumor effects in in vivo models.[2][3]

For clarity and comparative analysis, the key pharmacokinetic parameters are summarized in the table below.

| Parameter | Value | Units | Administration Route | Dose | Animal Model | Reference |

| Tmax | 2.6 | hours | Oral (p.o.) | 20 | mg/kg | [1] |

| F | 13 | % | Oral (p.o.) | 20 | mg/kg | [1] |

Experimental Protocols

While the specific, detailed experimental protocols from the primary literature were not fully accessible, this section outlines a generalized, representative methodology for conducting pharmacokinetic studies of an oral compound like this compound in mice, based on standard practices in the field.

Animal Models

-

Species: Mouse

-

Strain: (Specific strain, e.g., BALB/c, C57BL/6, or immunodeficient strains like NOD/SCID for xenograft studies)

-

Sex: (Typically male or female, specified in the study)

-

Age/Weight: (e.g., 6-8 weeks old, 20-25 g)

-

Housing: Animals are housed in a controlled environment with a standard light-dark cycle, temperature, and humidity, with ad libitum access to food and water.

Dosing and Sample Collection

-

Formulation: this compound is formulated in a suitable vehicle for oral administration (e.g., a solution or suspension in 0.5% carboxymethylcellulose).

-

Administration: A single dose of this compound (e.g., 20 mg/kg) is administered via oral gavage.

-

Blood Sampling: Blood samples are collected at multiple time points post-dosing (e.g., 0, 0.5, 1, 2, 2.6, 4, 6, 8, 12, and 24 hours). Blood is typically collected via a sparse sampling method from different groups of animals at each time point or via serial sampling from the same animals if techniques like tail vein or submandibular bleeding are used.

-

Sample Processing: Blood samples are collected into tubes containing an anticoagulant (e.g., EDTA or heparin) and then centrifuged to separate the plasma. The resulting plasma is stored at -80°C until analysis.

Bioanalytical Method

-

Technique: The concentration of this compound in plasma samples is quantified using a validated high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

-

Sample Preparation: Plasma samples are typically prepared by protein precipitation with an organic solvent (e.g., acetonitrile) containing an internal standard.

-

Data Analysis: The pharmacokinetic parameters (Cmax, Tmax, AUC, half-life, and F) are calculated from the plasma concentration-time data using non-compartmental analysis with appropriate software (e.g., Phoenix WinNonlin).

Visualizing the Mechanism of Action and Experimental Workflow

To visually represent the underlying biological process and the experimental design, the following diagrams have been generated using the DOT language.

Signaling Pathway: this compound-Mediated FGFR2 Degradation

This compound functions as a PROTAC, a heterobifunctional molecule that hijacks the cell's natural protein disposal system to selectively eliminate target proteins. In this case, this compound brings the FGFR2 protein into proximity with an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of FGFR2 by the proteasome.

References

Whitepaper: The Potent and Selective Degradation of FGFR2 by LC-MB12 and its Impact on Downstream Signaling Pathways

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Fibroblast growth factor receptor 2 (FGFR2) is a receptor tyrosine kinase whose aberrant activation is a key oncogenic driver in various malignancies, including gastric cancer.[1][2] Traditional therapeutic strategies involving pan-FGFR inhibitors have faced challenges with off-target toxicities and acquired resistance.[1][3] LC-MB12 emerges as a promising therapeutic agent, functioning as a Proteolysis-Targeting Chimera (PROTAC) that selectively induces the degradation of FGFR2.[1][3][4] This technical guide provides a comprehensive overview of this compound, its mechanism of action, its profound effects on downstream FGFR2 signaling cascades, and the experimental methodologies used for its evaluation. By incorporating an FGFR2 inhibitor (BGJ398/Infigratinib) and a Cereblon (CRBN) E3 ubiquitin ligase binder, this compound effectively hijacks the cell's ubiquitin-proteasome system to specifically eliminate the FGFR2 protein, leading to superior potency in suppressing tumor growth compared to its parental inhibitor.[4][5]

The FGFR2 Signaling Axis

FGFR2 is a transmembrane receptor that, upon binding to its fibroblast growth factor (FGF) ligands, dimerizes and activates its intracellular tyrosine kinase domain through autophosphorylation.[6][7][8] This activation triggers a cascade of downstream signaling pathways crucial for cell proliferation, survival, differentiation, and angiogenesis.[6][7][9] Dysregulation of this axis, often through gene amplification or mutation, is a significant factor in cancer progression.[1][10]

The primary signaling pathways activated by FGFR2 include:

-

RAS-MAPK Pathway: The adaptor protein FRS2α is phosphorylated by activated FGFR2, creating docking sites for the GRB2-SOS complex.[7][11] This activates RAS, which in turn initiates the RAF-MEK-ERK signaling cascade, ultimately promoting cell proliferation.[7][11]

-

PI3K-AKT Pathway: The GRB2-GAB1 complex, recruited to phosphorylated FRS2, activates Phosphoinositide 3-kinase (PI3K).[6][12] PI3K then activates AKT, a key regulator of cell survival and apoptosis inhibition.[6][9]

-

PLCγ Pathway: Phospholipase C gamma (PLCγ) can also be directly activated by FGFR2, leading to the generation of inositol triphosphate (IP3) and diacylglycerol (DAG).[7][12] This results in calcium mobilization and the activation of Protein Kinase C (PKC), influencing cell differentiation and migration.[7]

-

JAK-STAT Pathway: FGFR2 activation can also lead to the phosphorylation and activation of Signal Transducer and Activator of Transcription (STAT) proteins, which then translocate to the nucleus to regulate gene expression related to cell growth and survival.[6][7]

References

- 1. Discovery of a Selective and Orally Bioavailable FGFR2 Degrader for Treating Gastric Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. What are FGFR2 modulators and how do they work? [synapse.patsnap.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. cancer-research-network.com [cancer-research-network.com]

- 5. mdpi.com [mdpi.com]

- 6. Fibroblast Growth Factor Receptor 2 Signaling in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The Fibroblast Growth Factor signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 8. aacrjournals.org [aacrjournals.org]

- 9. FGF10/FGFR2 Signaling: Therapeutically Targetable Vulnerability in Ligand-responsive Cholangiocarcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Discovery of Orally Bioavailable FGFR2/FGFR3 Dual Inhibitors via Structure-Guided Scaffold Repurposing Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for LC-MB12 in In Vitro Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

LC-MB12 is a potent and selective experimental compound known as a Proteolysis Targeting Chimera (PROTAC). It is designed to specifically target and induce the degradation of Fibroblast Growth Factor Receptor 2 (FGFR2), a protein implicated in the growth and survival of certain cancer cells.[1][2] These application notes provide detailed protocols for the in vitro use of this compound in relevant cancer cell lines, enabling researchers to investigate its efficacy and mechanism of action. The following sections include comprehensive cell culture guidelines for specific gastric and colorectal cancer cell lines known to be responsive to FGFR2 inhibition, along with detailed experimental protocols for assessing the effects of this compound.

Quantitative Data Summary

The following table summarizes the reported in vitro efficacy of this compound in various cancer cell lines. This data is crucial for designing experiments with appropriate concentration ranges.

| Cell Line | Cancer Type | Parameter | Value (nM) | Treatment Time |

| KATO III | Gastric Cancer | IC₅₀ | 29.1 | 72 hours[1] |

| DC₅₀ | 11.8 | 3-12 hours[1] | ||

| SNU-16 | Gastric Cancer | IC₅₀ | 3.7 | 72 hours[1] |

| NCI-H716 | Colorectal Cancer | IC₅₀ | 3.2 | 72 hours[1] |

| NCI-H1581 | Lung Cancer | FGFR2 Degradation | 43% at 100 nM | 6 hours[1] |

IC₅₀: Half-maximal inhibitory concentration for cell growth. DC₅₀: Half-maximal degradation concentration for FGFR2 protein.

Signaling Pathway and Mechanism of Action

This compound functions by hijacking the cell's natural protein disposal system to eliminate FGFR2. The compound consists of a ligand that binds to FGFR2, a linker, and a ligand that recruits the E3 ubiquitin ligase Cereblon (CRBN).[1] This proximity induces the ubiquitination of FGFR2, marking it for degradation by the proteasome. The degradation of FGFR2 inhibits downstream signaling pathways, such as the RAS-MAPK and PI3K-AKT pathways, which are crucial for cancer cell proliferation and survival.[3][4]

Caption: Mechanism of action of this compound on the FGFR2 signaling pathway.

Experimental Protocols

A. Cell Line Culture Protocols

1. KATO III Cell Line (Human Gastric Carcinoma)

-

Growth Properties: Mixed adherent and suspension.[5]

-

Culture Medium: Iscove's Modified Dulbecco's Medium (IMDM) supplemented with 20% Fetal Bovine Serum (FBS).[5]

-

Culture Conditions: 37°C, 5% CO₂.

-

Subculturing:

-

Collect the cells in suspension by centrifugation.

-

Wash the adherent cells with PBS (without Ca²⁺ and Mg²⁺).

-

Treat the adherent cells with 0.25% Trypsin-EDTA for 5-10 minutes.

-

Combine the trypsinized cells with the suspension cells, centrifuge, and resuspend in fresh medium.

-

Seed at a density of 2 x 10⁴ cells/cm².[6]

-

2. SNU-16 Cell Line (Human Gastric Carcinoma)

-

Growth Properties: Adherent, epithelial-like morphology.

-

Culture Medium: RPMI-1640 Medium supplemented with 10% FBS.[7]

-

Culture Conditions: 37°C, 5% CO₂.

-

Subculturing:

-

When cells reach 80-90% confluency, remove the medium.

-

Rinse with PBS and add Trypsin-EDTA.

-

Incubate for a few minutes until cells detach.

-

Neutralize with complete medium, centrifuge, and resuspend.

-

Split ratio of 1:3 to 1:6.

-

3. NCI-H716 Cell Line (Human Colorectal Adenocarcinoma)

-

Growth Properties: Suspension, grows as multicell aggregates.[8]

-

Culture Medium: RPMI-1640 Medium supplemented with 10% FBS.[9]

-

Culture Conditions: 37°C, 5% CO₂.[8]

-

Subculturing:

-

Cultures can be maintained by adding fresh medium every 2-3 days.[8]

-

To passage, gently pipette to break up cell aggregates.

-

Centrifuge the cell suspension, resuspend in fresh medium, and seed at 4 to 8 x 10⁵ viable cells/mL.

-

B. This compound Treatment and Analysis Workflow

The following diagram outlines a general workflow for treating cultured cells with this compound and subsequent analysis.

Caption: General experimental workflow for in vitro studies with this compound.

C. Detailed Experimental Protocols

1. Reagent Preparation

-

This compound Stock Solution: Prepare a high-concentration stock solution of this compound (e.g., 10 mM) in sterile DMSO. Aliquot and store at -80°C to avoid repeated freeze-thaw cycles.

-

Working Solutions: On the day of the experiment, dilute the stock solution in the appropriate cell culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration in the culture does not exceed a level that affects cell viability (typically <0.1%).

2. Cell Proliferation Assay (e.g., MTT Assay)

-

Seed cells in a 96-well plate at a predetermined optimal density.

-

Allow cells to adhere overnight (for adherent cell lines).

-

Prepare serial dilutions of this compound in culture medium and add to the wells. Include a vehicle control (medium with the same concentration of DMSO).

-

Incubate for the desired time period (e.g., 72 hours).[1]

-

Add MTT reagent to each well and incubate according to the manufacturer's instructions.

-

Add solubilization solution and read the absorbance on a plate reader.

-

Calculate cell viability as a percentage of the vehicle control and determine the IC₅₀ value.

3. Western Blot for FGFR2 Degradation

-

Seed cells in 6-well plates and grow to 70-80% confluency.

-

Treat cells with various concentrations of this compound for the desired time (e.g., 3-12 hours).[1]

-

Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine protein concentration using a BCA assay.

-

Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

-

Probe the membrane with primary antibodies against FGFR2 and a loading control (e.g., GAPDH or β-actin).

-

Incubate with the appropriate secondary antibody and visualize using an imaging system.

-

Quantify band intensities to determine the extent of FGFR2 degradation.

4. Cell Cycle Analysis

-

Seed cells and treat with this compound as described for the Western blot. It has been reported that this compound can induce G0/G1 phase arrest in KATO III cells.[1]

-

Harvest the cells (including any floating cells) and wash with cold PBS.

-

Fix the cells in cold 70% ethanol overnight at 4°C.

-

Wash the cells with PBS and resuspend in a staining solution containing a DNA dye (e.g., Propidium Iodide) and RNase A.

-

Analyze the cell cycle distribution using a flow cytometer.

Conclusion

This compound is a promising FGFR2-degrading PROTAC with significant anti-proliferative effects in gastric and colorectal cancer cell lines. The protocols and data presented here provide a comprehensive guide for researchers to effectively design and execute in vitro experiments to further elucidate the therapeutic potential of this compound. Careful adherence to cell culture best practices and the detailed experimental procedures will ensure reproducible and reliable results.

References

- 1. cancer-research-network.com [cancer-research-network.com]

- 2. Discovery of a Selective and Orally Bioavailable FGFR2 Degrader for Treating Gastric Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Clinical Developments and Challenges in Treating FGFR2-Driven Gastric Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. resources.revvity.com [resources.revvity.com]

- 5. bcrj.org.br [bcrj.org.br]

- 6. KATO-III Cells [cytion.com]

- 7. Selective inhibition of cell growth by activin in SNU-16 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. elabscience.com [elabscience.com]

- 9. NCI-H716 Cells - The Impact of Food Bioactives on Health - NCBI Bookshelf [ncbi.nlm.nih.gov]

Application Notes and Protocols: LC-MB12 for KATO III and SNU-16 Cell Lines

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the use of LC-MB12, a potent and selective PROTAC (Proteolysis Targeting Chimera) degrader of Fibroblast Growth Factor Receptor 2 (FGFR2), in KATO III and SNU-16 gastric cancer cell lines.

Introduction

This compound is a novel therapeutic agent that induces the degradation of FGFR2, a key driver in certain gastric cancers. It is comprised of a ligand that binds to FGFR2, a linker, and a ligand that recruits the E3 ubiquitin ligase Cereblon (CRBN), leading to the ubiquitination and subsequent proteasomal degradation of FGFR2.[1][2] This mechanism of action offers a promising strategy to overcome resistance associated with traditional kinase inhibitors.[3][4][5]

Quantitative Data Summary

The following tables summarize the key quantitative data for the activity of this compound in KATO III and SNU-16 cell lines.

| Cell Line | IC50 (72 hours) | Description |

| KATO III | 29.1 nM | Concentration of this compound that inhibits cell growth by 50% after 72 hours.[1][2] |

| SNU-16 | 3.7 nM | Concentration of this compound that inhibits cell growth by 50% after 72 hours.[1][2] |

Table 1: Anti-proliferative Activity of this compound

| Cell Line | DC50 | Time for Degradation | Description |

| KATO III | 11.8 nM | 3-12 hours | Concentration of this compound that induces 50% degradation of FGFR2.[1][2] |

Table 2: FGFR2 Degradation Activity of this compound

Signaling Pathways

This compound-mediated degradation of FGFR2 leads to the inhibition of downstream signaling pathways crucial for cancer cell proliferation and survival. The primary pathways affected are the RAS-MAPK and PI3K-AKT cascades.

Caption: FGFR2 Signaling and this compound Mechanism.

Experimental Protocols

Cell Culture

KATO III Cell Line:

-